molecular formula C6H3BrClNO3 B2690092 4-Bromo-2-chloro-5-nitrophenol CAS No. 2091684-77-2

4-Bromo-2-chloro-5-nitrophenol

Cat. No.: B2690092
CAS No.: 2091684-77-2
M. Wt: 252.45
InChI Key: CBFGQQDSZARNQL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-nitrophenol typically involves multi-step reactions starting from phenol or its derivatives. One common method includes:

    Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated phenol is then subjected to halogenation reactions. Bromination and chlorination are carried out using bromine and chlorine in the presence of catalysts like iron(III) chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

    Reduction: 4-Bromo-2-chloro-5-aminophenol.

    Substitution: Depending on the nucleophile, various substituted phenols can be obtained.

Scientific Research Applications

4-Bromo-2-chloro-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Uniqueness

4-Bromo-2-chloro-5-nitrophenol is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-chloro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFGQQDSZARNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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